molecular formula C16H14O4 B7843426 3-Formylphenyl 2-(4-methoxyphenyl)acetate

3-Formylphenyl 2-(4-methoxyphenyl)acetate

Cat. No.: B7843426
M. Wt: 270.28 g/mol
InChI Key: LWCPAROXEFTCCD-UHFFFAOYSA-N
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Description

. Esters are commonly used in various industrial applications, including as solvents, plasticizers, and in the synthesis of pharmaceuticals and fragrances

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Formylphenyl 2-(4-methoxyphenyl)acetate typically involves the esterification reaction between 3-formylphenol and 2-(4-methoxyphenyl)acetic acid. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors or microwave-assisted synthesis to improve efficiency and yield. These methods allow for better control of reaction parameters and can lead to higher purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Formylphenyl 2-(4-methoxyphenyl)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of alcohols.

  • Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

3-Formylphenyl 2-(4-methoxyphenyl)acetate has several applications in scientific research, including:

  • Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound may be utilized in the study of enzyme inhibitors or as a probe in biochemical assays.

  • Industry: Used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-Formylphenyl 2-(4-methoxyphenyl)acetate exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would vary based on the context in which the compound is used.

Comparison with Similar Compounds

  • 3-Formylphenylboronic Acid: Used in Suzuki-Miyaura cross-coupling reactions.

  • 4-Formylphenylboronic Acid: Another phenylboronic acid used in similar applications.

  • 2-(4-Methoxyphenyl)acetic Acid: A related acid used in the synthesis of esters.

Uniqueness: 3-Formylphenyl 2-(4-methoxyphenyl)acetate is unique due to its specific structural features, which allow it to participate in a variety of chemical reactions and applications that are not possible with other similar compounds.

Biological Activity

3-Formylphenyl 2-(4-methoxyphenyl)acetate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies, supported by data tables.

Chemical Structure and Properties

This compound features a formyl group and an acetate moiety, which are key to its interactions within biological systems. The presence of methoxy and phenyl groups enhances its lipophilicity and may influence its biological activity.

Structural Formula

The structural representation can be summarized as follows:

C17H16O4\text{C}_{17}\text{H}_{16}\text{O}_4

This indicates it contains 17 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms.

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets through its functional groups. It may modulate enzyme activities, potentially acting as an inhibitor or activator depending on the specific biological context.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of phenylacetates have been noted for their effectiveness against various bacterial strains .

Anticancer Properties

Several studies have explored the anticancer potential of phenolic compounds. For example, compounds structurally related to this compound have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Anti-inflammatory Effects

Anti-inflammatory activities have also been documented for similar compounds. The modulation of inflammatory pathways may contribute to the therapeutic potential of this compound in treating conditions characterized by chronic inflammation .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeReference
3-Formylphenyl 2-furoateAntimicrobial
N-(4-methoxyphenyl)-2-acetamideAnticancer
N-(4-methoxyphenyl)-benzenesulfonamideAnti-inflammatory
Benzimidazole derivativesAntifungal

Case Studies

  • Antimicrobial Efficacy : A study conducted on various derivatives showed that compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 0.015 mg/L to >4 mg/L against C. neoformans .
  • Anticancer Activity : In vitro studies revealed that certain derivatives could induce apoptosis in cancer cell lines, suggesting a mechanism involving the activation of caspases and modulation of Bcl-2 family proteins .
  • Anti-inflammatory Response : Research indicated that related compounds could inhibit the production of pro-inflammatory cytokines in macrophages, showcasing their potential as anti-inflammatory agents .

Properties

IUPAC Name

(3-formylphenyl) 2-(4-methoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-19-14-7-5-12(6-8-14)10-16(18)20-15-4-2-3-13(9-15)11-17/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCPAROXEFTCCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)OC2=CC=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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